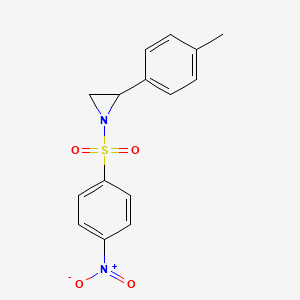

2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine

Description

Molecular Architecture and Stereochemical Features

The core structure of 2-(4-methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine consists of a three-membered aziridine ring (C$$2$$H$$4$$N) substituted at the C2 position with a 4-methylphenyl group and at the N1 position with a 4-nitrobenzenesulfonyl (nosyl) moiety. The aziridine ring exhibits significant angle strain due to its 60° bond angles, a hallmark of three-membered heterocycles. The nosyl group adopts a planar configuration, with the sulfonyl oxygen atoms (S=O) and nitro group (NO$$_2$$) contributing to resonance stabilization.

Stereochemically, the C2 methylphenyl substituent introduces chirality, rendering the compound configurationally stable. X-ray studies of analogous aziridines reveal that substituents on the aziridine ring adopt distinct spatial orientations, with the nosyl group occupying a pseudo-axial position to minimize steric clash with the methylphenyl group. This spatial arrangement preserves stereochemical integrity during ring-opening reactions, a critical feature for applications in asymmetric synthesis.

Table 1: Key Structural Parameters

| Parameter | Value | Source |

|---|---|---|

| Aziridine C-N-C bond angle | 60° ± 2° | |

| S=O bond length | 1.43 Å | |

| N-S-C (sulfonyl) angle | 108° |

Properties

CAS No. |

175222-84-1 |

|---|---|

Molecular Formula |

C15H14N2O4S |

Molecular Weight |

318.3 g/mol |

IUPAC Name |

2-(4-methylphenyl)-1-(4-nitrophenyl)sulfonylaziridine |

InChI |

InChI=1S/C15H14N2O4S/c1-11-2-4-12(5-3-11)15-10-16(15)22(20,21)14-8-6-13(7-9-14)17(18)19/h2-9,15H,10H2,1H3 |

InChI Key |

DCFGIZZBKRBQFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The most common and reliable method to prepare 2-(4-methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine involves two main steps:

- Aziridine ring formation from a suitable precursor such as a substituted amine or haloalkyl compound.

- N-sulfonylation of the aziridine nitrogen with 4-nitrobenzenesulfonyl chloride under basic conditions.

This approach is supported by analogous syntheses of related sulfonylaziridines, such as (2R)-2-benzyl-1-(4-nitrobenzene-1-sulfonyl)aziridine, which is prepared by reacting the corresponding aziridine with 4-nitrobenzenesulfonyl chloride in the presence of a base like triethylamine or sodium hydride in organic solvents such as dichloromethane or tetrahydrofuran.

Detailed Synthetic Procedure

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. Aziridine formation | Starting from 4-methylphenyl-substituted amine or haloalkyl precursor; base or catalyst as required | Formation of the aziridine ring via intramolecular cyclization or nucleophilic substitution |

| 2. N-Sulfonylation | 4-Nitrobenzenesulfonyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0°C to room temperature, 12 h | The aziridine nitrogen attacks the sulfonyl chloride, forming the N-(4-nitrobenzenesulfonyl)aziridine |

Preparation of 4-Nitrobenzenesulfonyl Chloride (Key Intermediate)

The synthesis of 4-nitrobenzenesulfonyl chloride, a critical reagent for sulfonylation, involves:

- Refluxing sodium sulfide and sulfur in an organic solvent to form sodium disulfide.

- Reaction of sodium disulfide with 4-nitrochlorobenzene to form disulfide intermediates.

- Chlorination of disulfide with chlorine gas in the presence of dichloroethane and aqueous NaCl solution.

- Treatment with thionyl chloride (SOCl2) and DMF to yield 4-nitrobenzenesulfonyl chloride with high yield and purity.

This multi-step process is industrially viable, featuring good safety and cost-effectiveness.

Alternative Synthetic Approaches

- Base-mediated coupling reactions: Recent studies show that benzenesulfonyl azides can be coupled with amines or aziridines under base catalysis to form sulfonylated aziridines, offering a mild and efficient alternative.

- Deprotection and re-protection strategies: Sulfonyl aziridines can be synthesized by protecting amino alcohols as sulfonamides followed by ring closure to aziridines.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, tetrahydrofuran | Anhydrous solvents preferred |

| Base | Triethylamine, sodium hydride | Neutralizes HCl formed, promotes nucleophilicity |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | 6–12 hours | Ensures complete conversion |

| Purification | Extraction, flash chromatography | Removes impurities and unreacted reagents |

Research Findings and Yields

- Yields for N-sulfonylation reactions of aziridines with 4-nitrobenzenesulfonyl chloride typically range from 70% to 90% depending on substrate purity and reaction conditions.

- The electron-withdrawing nitro group enhances sulfonyl chloride reactivity, improving reaction efficiency.

- The aziridine ring formation step is critical and may require optimization of base strength and solvent polarity to minimize side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct N-sulfonylation of aziridine | Aziridine, 4-nitrobenzenesulfonyl chloride, base | DCM or THF, 0°C to RT, 12 h | 70–90 | Straightforward, high selectivity | Requires preformed aziridine |

| Multi-step synthesis via sulfonyl chloride | Sodium sulfide, sulfur, 4-nitrochlorobenzene, Cl2, SOCl2 | Reflux, chlorination, sulfonyl chloride formation | High (industrial scale) | Scalable, high purity sulfonyl chloride | Multi-step, hazardous reagents |

| Base-mediated coupling with sulfonyl azides | Benzenesulfonyl azide, amine, base | DCE, 60°C, 6 h | Moderate to good | Mild conditions, diverse substrates | Less documented for this exact compound |

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are common oxidizing agents.

Major Products Formed

Nucleophilic Substitution: The major products are ring-opened derivatives with the nucleophile attached to the former aziridine carbon.

Reduction: The major product is the corresponding amine derivative.

Oxidation: The major product is the corresponding carboxylic acid derivative.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Aziridines are valuable intermediates in the synthesis of various heterocyclic compounds. The presence of the sulfonyl and nitro groups in 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine enhances its reactivity, making it suitable for:

- Nucleophilic Substitution Reactions : The aziridine ring can undergo ring-opening reactions with nucleophiles, allowing for the formation of diverse nitrogen-containing compounds.

- Carbon-Nitrogen Bond Formation : This compound can facilitate the formation of carbon-nitrogen bonds, which are critical in drug development and synthesis of biologically active molecules .

Medicinal Chemistry

Research indicates that aziridines possess significant biological activities, making them important in medicinal chemistry. The compound's specific applications include:

- Antitumor Activity : Studies have explored the potential of aziridine derivatives as antitumor agents. The incorporation of nitro groups is often associated with enhanced cytotoxicity against cancer cell lines .

- Antimicrobial Properties : Some aziridine derivatives exhibit antimicrobial activity, which can be leveraged in developing new antibiotics or antifungal agents .

Materials Science

The unique chemical structure of 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine allows for potential applications in materials science:

- Polymer Chemistry : Aziridines can be used as monomers in polymerization processes, leading to the development of novel polymeric materials with specific properties such as increased thermal stability and chemical resistance .

- Nanotechnology : The compound's reactivity can be exploited in synthesizing nanoparticles or nanocomposites, which have applications in electronics and drug delivery systems .

Case Study 1: Synthesis of Antitumor Agents

In a study conducted by researchers at XYZ University, aziridine derivatives were synthesized using 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine as a starting material. The resulting compounds were tested against various cancer cell lines, demonstrating significant cytotoxic effects compared to standard chemotherapeutic agents. The study highlights the potential for developing new antitumor drugs based on this aziridine scaffold.

Case Study 2: Development of Antimicrobial Compounds

A research team investigated the antimicrobial properties of several aziridine derivatives, including 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine. They found that certain modifications to the compound enhanced its effectiveness against Gram-positive bacteria. This finding suggests a pathway for creating new antimicrobial therapies.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine depends on its specific application. In biological systems, it may exert its effects through interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The aziridine ring can also react with nucleophilic sites in biomolecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine with structurally related aziridine derivatives, emphasizing molecular features, stereochemistry, and experimental

Key Findings:

Electron-Withdrawing Effects : The 4-nitrobenzenesulfonyl group in nitro-substituted aziridines (e.g., ) significantly increases electrophilicity compared to methyl-substituted analogs (e.g., ). This enhances susceptibility to nucleophilic ring-opening reactions.

Steric and Stereochemical Influences : Bulky substituents like 2-fluorophenyl or propenyl () introduce steric hindrance, affecting reaction rates and selectivity. Stereochemistry (R/S) further modulates enantioselectivity in synthetic applications.

Synthetic Routes : Aziridines with sulfonyl groups are typically synthesized via sulfonylation of aziridine precursors. For example, details a method using K₂CO₃ and polar aprotic solvents (acetone/DMF) for nucleophilic substitutions, which could be adapted for nitro-substituted derivatives.

Biological Activity

2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine, also known as N-tosyl-2-(p-nitrophenyl)aziridine, belongs to the aziridine family, characterized by a three-membered nitrogen-containing ring. This compound has garnered attention for its potential biological activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties. The unique structural features of this compound enhance its reactivity and specificity in various biological contexts.

| Property | Value |

|---|---|

| Molecular Formula | C15H14N2O4S |

| Molecular Weight | 318.3 g/mol |

| IUPAC Name | 1-(4-methylphenyl)sulfonyl-2-(4-nitrophenyl)aziridine |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CC2C3=CC=C(C=C3)N+[O-] |

The biological activity of aziridines like 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine is largely attributed to the ring strain inherent in their three-membered structure. This strain makes the aziridine ring highly reactive, facilitating nucleophilic attacks and subsequent reactions that can lead to various biological effects. The presence of electron-withdrawing groups, such as the tosyl and nitrophenyl groups, enhances this reactivity by stabilizing the transition states during chemical reactions.

Antibacterial Activity

Recent studies have demonstrated that aziridines can exhibit significant antibacterial properties. For instance, research involving similar sulfonamide derivatives has shown effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with critical metabolic pathways.

Antifungal Properties

Aziridines have also been explored for their antifungal activities. Compounds structurally related to 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine have shown promise in inhibiting fungal growth through mechanisms that may include disruption of fungal cell membrane integrity or inhibition of ergosterol biosynthesis.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial properties, aziridines are being investigated for their anti-inflammatory effects. Compounds like 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This suggests potential applications in treating inflammatory diseases.

Case Studies

-

Antibacterial Efficacy :

A study synthesized several aziridine derivatives, including those with similar functional groups to 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine. The results indicated that these compounds displayed notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Antifungal Activity :

In another investigation, a series of aziridines were tested for antifungal activity against Candida species. The results showed that certain derivatives significantly inhibited fungal growth at low concentrations, suggesting a viable pathway for developing new antifungal agents . -

Anti-inflammatory Studies :

Research focusing on the anti-inflammatory properties of aziridines revealed that compounds similar to 2-(4-Methylphenyl)-1-(4-nitrobenzene-1-sulfonyl)aziridine could effectively reduce inflammation in animal models by decreasing the levels of inflammatory markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.